1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one

Description

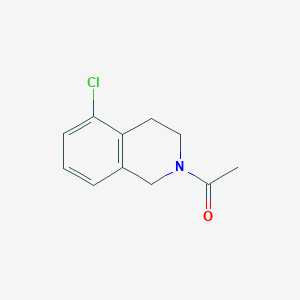

1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is a synthetic compound featuring a 3,4-dihydroisoquinoline scaffold substituted with a chlorine atom at the 5-position and an acetyl group at the 2-position.

Properties

IUPAC Name |

1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-8(14)13-6-5-10-9(7-13)3-2-4-11(10)12/h2-4H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNLJFBKLBFDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587821 | |

| Record name | 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937591-81-6 | |

| Record name | 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one typically involves the following steps:

Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized via the Bischler-Napieralski reaction, where an appropriate β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).

Ketone Formation: The ethanone moiety can be introduced via Friedel-Crafts acylation, using acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Bischler-Napieralski Cyclization

This method is widely employed for constructing the dihydroisoquinoline scaffold. For example:

-

Reagents/Conditions : Phosphorus oxychloride (POCl₃) under reflux, followed by reduction with sodium borohydride (NaBH₄) .

-

Mechanism : Cyclodehydration of an amide precursor forms the dihydroisoquinoline core, which is subsequently reduced to the tetrahydroisoquinoline derivative.

Acylation Reactions

The ketone group at the 1-position participates in nucleophilic acyl substitutions:

-

Example : Reaction with benzoyl chlorides (e.g., 2-(2,6-dichlorophenyl)acetic acid) in the presence of coupling agents like T3P (propylphosphonic anhydride) in ethyl acetate at 40°C .

-

Product : Substituted ethanone derivatives with enhanced pharmacological activity.

Oxidation

-

Radical Oxidation :

Reduction

-

Ketone Reduction :

Chloro Substituent Reactivity

-

Nucleophilic Aromatic Substitution :

Ring Functionalization

-

Electrophilic Substitution :

Cocrystallization and Stability Studies

Patents describe cocrystalline forms with coformers like 4-hydroxybenzoic acid to enhance stability:

-

Conditions : Solvent-assisted grinding or slow evaporation.

-

Characterization : X-ray diffraction peaks at 2θ = 14.27°, 15.71°, and 18.01° confirm cocrystal formation .

Table of Key Reactions

Research Findings

-

Pharmacological Relevance : Derivatives of this compound exhibit dopamine D1 receptor-positive allosteric modulation (PAM) activity, with selectivity over other dopamine receptor subtypes .

-

Stability : Cocrystalline forms demonstrate improved thermal and hygroscopic stability compared to amorphous counterparts .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 209.67 g/mol. Its structure features a chloro group attached to a dihydroisoquinoline moiety, which is significant for its biological activity.

Neuroprotective Agents

Research indicates that derivatives of 3,4-dihydroisoquinoline compounds exhibit neuroprotective properties. Specifically, 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has been investigated for its potential in treating neurodegenerative diseases such as Parkinson's disease. A patent describes its use in pharmaceutical compositions aimed at alleviating symptoms associated with such conditions .

Allosteric Modulation

A study identified related compounds as positive allosteric modulators for dopamine receptors. These compounds could enhance dopamine receptor activity without directly activating the receptor, thus providing a novel approach to treating disorders like schizophrenia or depression . The specific role of this compound in this context remains an area for further exploration.

Case Studies and Research Findings

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions that can lead to various derivatives with enhanced pharmacological properties. The ability to modify the structure allows researchers to tailor compounds for specific biological activities.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The chloro and ethanone groups can influence its binding affinity and specificity towards these targets, modulating pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications and Functional Groups

The following table highlights key structural differences between the target compound and its analogs:

Key Observations :

- Chlorine Substitution: The 5-Cl group in the target compound may enhance metabolic stability compared to non-halogenated analogs like 1-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (CAS 14028-67-2) .

- Allosteric Modulation : DETQ and LY3154207 demonstrate that bulky substituents (e.g., 2,6-dichlorophenyl, hydroxyalkyl groups) are critical for dopamine D1 receptor binding and potency .

- Target Selectivity : The benzamide group in Compound 13 () shifts activity toward serotonin receptors, highlighting how side chains dictate pharmacological profiles.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Key Trends :

- Hydrophilicity vs. Bioavailability : DETQ’s hydroxyl-rich structure improves solubility but may limit blood-brain barrier penetration compared to the target compound’s simpler acetyl group.

- Thermal Stability : High melting points in analogs (e.g., 177–219°C in ) suggest crystalline solid forms, which are advantageous for formulation .

Research Implications and Gaps

- Unmet Needs : Direct pharmacological data for the target compound are absent; future studies should assess its dopamine receptor affinity and metabolic clearance.

- SAR Insights: Chlorine at the 5-position may reduce P450-mediated metabolism compared to non-chlorinated analogs, a hypothesis supported by ’s discussion of UGT/P450 clearance .

Biological Activity

1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is a compound belonging to the class of 3,4-dihydroisoquinolines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Biological Activity Overview

The biological activities of this compound include:

- Antiviral Activity : Research indicates that derivatives of isoquinoline compounds exhibit antiviral properties. For instance, compounds related to this structure have shown effectiveness against SARS-CoV-2 by inhibiting the papain-like protease (PLpro), crucial for viral replication .

- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may provide neuroprotection, potentially benefiting conditions like Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is believed to involve:

- Inhibition of Enzymatic Activity : The compound may act as a covalent inhibitor of specific proteases involved in viral replication .

- Receptor Modulation : It has been suggested that isoquinoline compounds can modulate receptor activity in the central nervous system, influencing dopaminergic and glutamatergic pathways .

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds:

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

A recent study assessed various isoquinoline derivatives for their antiviral properties against SARS-CoV-2. The compound demonstrated an effective concentration (EC50) comparable to established antiviral agents, showing promise for therapeutic development .

Case Study: Neuroprotective Potential

In preclinical models, isoquinoline derivatives were tested for their neuroprotective effects. Results indicated a significant reduction in neuronal cell death under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.